4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one
Description
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS: 1325306-36-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a phthalazinone scaffold. Its structure includes a 3,4-dimethylphenyl substituent on the oxadiazole moiety and a phenyl group on the phthalazinone core. Its molecular formula is inferred to be C₂₅H₁₉N₄O₂, with a molecular weight of approximately 407.45 g/mol, based on structural analogs .
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-12-13-17(14-16(15)2)22-25-23(30-27-22)21-19-10-6-7-11-20(19)24(29)28(26-21)18-8-4-3-5-9-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBDRRWUFQUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with phthalazinone: The 1,2,4-oxadiazole derivative is then coupled with phthalazinone in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity: The target compound’s 3,4-dimethylphenyl group may enhance lipophilicity compared to methoxy (polar) or bromo (electron-withdrawing) substituents . This could improve membrane permeability, a critical factor for central nervous system (CNS) therapeutics. In contrast, trifluoromethyl groups (e.g., Compound 47) are known to enhance metabolic stability and binding affinity to hydrophobic pockets in proteins, as seen in TRP channel antagonists .
Synthetic Accessibility: Yields for analogs like Compound 46 (72%) and 47 (55%) suggest that bulky or electron-deficient substituents (e.g., trifluoromethyl) may complicate synthesis, whereas simpler groups (e.g., chlorophenethyl) are more straightforward .
Antimicrobial oxadiazoles (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) highlight the scaffold’s versatility, though substituent choice dictates specificity .
The target compound’s lower MW (~407.45) aligns better with drug-likeness criteria . The methoxyphenyl analog (H-bond acceptors: 6) may exhibit higher solubility than the dimethylphenyl variant, which has fewer polar groups .
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one , also known by its CAS number 1325306-36-2 , is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent studies and findings.
The molecular formula of the compound is , with a molecular weight of approximately 318.33 g/mol . The structure contains both oxadiazole and phthalazine moieties, which are known for their biological significance.
| Property | Value |
|---|---|
| CAS Number | 1325306-36-2 |
| Molecular Formula | C18H14N4O2 |
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one |
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole ring exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.
- Cytotoxicity Studies :
- The compound exhibited moderate activity against a panel of cancer cell lines including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and breast cancer cells (MCF-7) with IC50 values ranging from 50 µM to 100 µM depending on the cell type tested .
- In vitro studies indicated that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : It showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as an antimicrobial agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
Case Studies
Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Case Study 1 : A study demonstrated that a related oxadiazole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains, showing that modifications to the oxadiazole ring could enhance activity and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
